Germacranolidas y derivados

Germacranolides and their derivatives are a class of triterpenoids widely found in various plants, known for their significant biological activities. These compounds exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Germacranolides possess a tetracyclic structure with a C25 configuration, making them structurally distinct from many other triterpenoids. The derivatives of germacranolides can be synthesized through various chemical modifications, such as methylation, hydroxylation, or alkylation, which can alter their physicochemical properties and enhance their biological functions.

In recent research, germacranolides have shown potential in the treatment of inflammatory diseases and cancer due to their ability to modulate cellular signaling pathways. Additionally, these compounds are being explored for their antioxidant activities, which could contribute to protecting against oxidative stress-related disorders. The structural diversity and multifunctional properties of germacranolides make them attractive candidates for developing novel therapeutics in the pharmaceutical industry.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

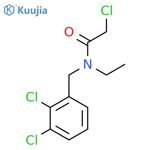

|

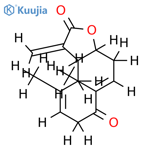

14-Aldehyde,8-(2-methylbutanoyl)-8,9,14,15-Tetrahydroxy-1(10),4,11(13),8-germacratrien-12,6-olide | 72023-19-9 | C20H26O7 |

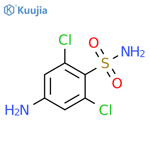

|

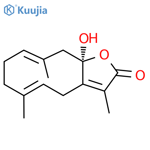

ajafin | 86925-82-8 | C16H20O6 |

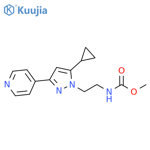

|

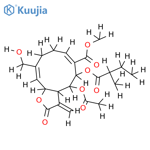

Hispanolide | 88675-08-5 | C15H18O3 |

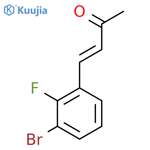

|

9alpha-Hydroxyparthenolide | 88199-01-3 | C15H20O4 |

|

8alpha-hydroxy albicolide-14-O-acetate | 84813-67-2 | C19H24O7 |

|

8-Tigloyl,13-Ac-8,9,13-Trihydroxy-1-oxo-4,7(11)-germacradien-12,6-olide | 105206-29-9 | C22H28O8 |

|

11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one | 1005208-88-7 | C15H20O3 |

|

15-hydroxy-8beta-(2-methylbutyryloxy)-14-oxoacanthospermolide | 72023-17-7 | C20H26O6 |

|

Fluctuanin | 71135-27-8 | C23H28O9 |

|

Melcanthin G | 79405-84-8 | C23H30O9 |

Literatura relevante

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

Proveedores recomendados

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados